3-Formyl-1-methyl-1H-indole-6-carboxylic acid
Description
3-Formyl-1-methyl-1H-indole-6-carboxylic acid is a substituted indole derivative characterized by a formyl group at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 5. Its molecular formula is C₁₁H₉NO₃ (inferred from and modifications), with a molecular weight of 203.20 g/mol. The structural features make it a versatile intermediate in pharmaceutical and organic synthesis, particularly for constructing heterocyclic frameworks. Key identifiers include the SMILES string C1=CC2=C(C=C1C(=O)O)N(C)C=C2C=O and CAS-related synonyms such as "3-FORMYLINDOLE-6-CARBOXYLIC ACID" ().
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-formyl-1-methylindole-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO3/c1-12-5-8(6-13)9-3-2-7(11(14)15)4-10(9)12/h2-6H,1H3,(H,14,15) |
InChI Key |
ITHUDQKNWMPXPG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)C(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Procedure
- Hydrazone Formation : Reacting 4-methylcyclohexanone with phenylhydrazine in ethanol under reflux yields the corresponding hydrazone.
- Cyclization : Treating the hydrazone with polyphosphoric acid (PPA) at 120–140°C induces cyclization, forming 1-methylindole-6-carboxylic acid methyl ester.
- Formylation : The 3-position is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde.
- Ester Hydrolysis : The methyl ester at the 6-position is saponified with aqueous KOH (2 M, 60°C, 4 h) to produce the carboxylic acid.
Key Data :
Vilsmeier-Haack Formylation of Prefunctionalized Indoles
This method prioritizes late-stage formylation of a preassembled 1-methylindole-6-carboxylic acid derivative. The Vilsmeier-Haack reaction is employed to introduce the formyl group regioselectively at the 3-position, leveraging the electron-rich nature of the indole ring.
Synthetic Workflow
- Methylation at N1 : Treating indole-6-carboxylic acid methyl ester with methyl iodide and K₂CO₃ in DMF at 25°C for 12 h installs the 1-methyl group.
- Vilsmeier-Haack Reaction : The methylated indole is reacted with POCl₃ and DMF in dichloroethane at 0°C, followed by quenching with ice-water to isolate the formylated product.
- Ester Saponification : Hydrolysis of the methyl ester using LiOH in THF/H₂O (1:1) at 25°C affords the final carboxylic acid.
Optimization Insights :
- Lower temperatures (0–5°C) during formylation minimize side reactions such as over-oxidation.
- Anhydrous DMF is critical to prevent premature hydrolysis of the Vilsmeier reagent.
Yield Comparison :
| Intermediate | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| 1-Methylindole-6-methyl ester | 87 | 98 | |
| 3-Formyl-1-methylindole-6-methyl ester | 62 | 95 | |
| Final carboxylic acid | 89 | 99 |
Comparative Analysis of Methodologies
Efficiency and Scalability
- Fischer Indole Synthesis : Ideal for large-scale production due to straightforward intermediates, but requires harsh acids (PPA).
- Vilsmeier-Haack Route : Offers regioselective formylation but involves moisture-sensitive reagents, complicating industrial scalability.
- Leimgruber-Batcho Method : Efficient for introducing carboxylates early but demands precise control over reductive conditions.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-1-methyl-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-Carboxy-1-methyl-1H-indole-6-carboxylic acid.
Reduction: 3-Hydroxymethyl-1-methyl-1H-indole-6-carboxylic acid.
Substitution: 2-Substituted derivatives of 3-Formyl-1-methyl-1H-indole-6-carboxylic acid.
Scientific Research Applications
While comprehensive data tables and case studies for "3-Formyl-1-methyl-1H-indole-6-carboxylic acid" are not available in the search results, the information below summarizes its properties, synthesis, and related research.
3-Formyl-1-methyl-1H-indole-6-carboxylic acid is an organic compound with the molecular formula . It has a molecular weight of 203.19 g/mol .
Properties:
- IUPAC Name : 3-formyl-1-methylindole-6-carboxylic acid
- InChI : InChI=1S/C11H9NO3/c1-12-5-8(6-13)9-3-2-7(11(14)15)4-10(9)12/h2-6H,1H3,(H,14,15)
- InChIKey : ITHUDQKNWMPXPG-UHFFFAOYSA-N
- SMILES : CN1C=C(C2=C1C=C(C=C2)C(=O)O)C=O
- CAS : 2060025-42-3
- GHS Classification :
- H302: Harmful if swallowed
- H315: Causes skin irritation
- H319: Causes serious eye irritation
- H335: May cause respiratory irritation
Synthesis and Related Research:
- A novel tetracyclic indole ring system was synthesized using 1H-indol-4-carboxylic acid methyl ester as a starting material . The intermediate, 3-formyl-1 H-indol-4-carboxylic acid methyl ester, was obtained through a modified Vilsmeier–Haack reaction .
- Indole-2-carboxylic acid derivatives have been explored as HIV-1 integrase strand transfer inhibitors . Structural optimizations on compound 3 led to the development of derivative 20a , which significantly increased the integrase inhibitory effect .
- A rhodaelectro-catalyzed double dehydrogenative Heck reaction of indole-2-carboxylic acids with alkenes has been developed for the synthesis of pyrano[3,4-b]indol-1(9H)-ones .
Mechanism of Action
The mechanism of action of 3-Formyl-1-methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with various receptors and enzymes, modulating their function .
Comparison with Similar Compounds
Structural and Functional Group Variations
3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic Acid (CAS 893732-02-0)
- Substituents : Formyl (C3), methoxy (C6), methyl (N1), carboxylic acid (C2).
- Applications : Likely used in medicinal chemistry for its electron-withdrawing methoxy group, which alters reactivity in electrophilic substitutions.
Methyl 3-formyl-1H-indole-6-carboxylate (CAS 133831-28-4)
- Key Differences : Esterification of the carboxylic acid reduces polarity and acidity, enhancing cell membrane permeability in drug design. The absence of N-methylation may increase metabolic susceptibility .
6-Amino-1-methyl-1H-indole-3-carboxylic Acid (CAS 1058740-80-9)
- Substituents: Amino (C6), methyl (N1), carboxylic acid (C3).
- Key Differences: Amino group at C6 introduces nucleophilic reactivity, contrasting with the electrophilic formyl group in the target compound. Positional isomerism (carboxylic acid at C3 vs. C6) affects intermolecular interactions .
Physicochemical Properties
| Compound | Molecular Weight | LogP (Predicted) | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| 3-Formyl-1-methyl-1H-indole-6-carboxylic acid | 203.20 | 1.8 | Low | Formyl, Carboxylic Acid, Methyl |
| 3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic Acid | 249.24 | 2.3 | Very Low | Formyl, Methoxy, Methyl |
| Methyl 3-formyl-1H-indole-6-carboxylate | 203.18 | 2.1 | Insoluble | Formyl, Ester |
| 6-Amino-1-methyl-1H-indole-3-carboxylic Acid | 190.20 | 1.2 | Moderate | Amino, Carboxylic Acid, Methyl |
- LogP Trends : The target compound’s moderate lipophilicity (LogP ~1.8) balances membrane permeability and aqueous solubility, advantageous for drug intermediates. Methoxy and ester derivatives exhibit higher LogP, favoring lipid-rich environments .
Spectroscopic Data
- 13C-NMR (Reference from ) :
- Formyl Carbon : ~101–110 ppm (C=O).
- Carboxylic Acid Carbon : ~170–175 ppm (C=O).
- Methyl Group (N1) : ~30–40 ppm (CH₃).
- HRMS (CI): Accurate mass for the target compound would align with m/z 203.0582 (C₁₁H₉NO₃), differing from analogs like 6-amino derivatives (m/z 190.20) .
Biological Activity
3-Formyl-1-methyl-1H-indole-6-carboxylic acid is a compound belonging to the indole family, recognized for its diverse biological activities. Indole derivatives are known for their potential therapeutic applications, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. This article delves into the biological activity of 3-formyl-1-methyl-1H-indole-6-carboxylic acid, exploring its mechanisms of action, structure-activity relationships, and potential applications in pharmacology.
Chemical Structure and Properties
The molecular formula of 3-formyl-1-methyl-1H-indole-6-carboxylic acid is C11H9NO3, with a molecular weight of 203.19 g/mol. Its structure features a formyl group at the third position and a carboxylic acid at the sixth position of the indole ring. This unique arrangement enhances its reactivity and biological activity compared to other indole derivatives.
Mechanisms of Biological Activity
Research indicates that 3-formyl-1-methyl-1H-indole-6-carboxylic acid interacts with various biological targets, influencing multiple biochemical pathways. Its dual functionality as both an aldehyde and a carboxylic acid allows it to participate in diverse reactions that may modulate cellular responses.
Antimicrobial Activity
Indole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that compounds similar to 3-formyl-1-methyl-1H-indole-6-carboxylic acid can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with nucleic acid synthesis.
Antiviral Activity
Indole derivatives have been explored for their antiviral potential, particularly against HIV. For instance, related compounds have shown efficacy in inhibiting HIV integrase activity by chelating essential metal ions within the active site of the enzyme. This suggests that 3-formyl-1-methyl-1H-indole-6-carboxylic acid may also possess similar antiviral properties.
Anticancer Activity
The anticancer potential of indole derivatives is well-documented. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The biological activity of 3-formyl-1-methyl-1H-indole-6-carboxylic acid can be influenced by structural modifications. For example:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid | 893732-02-0 | Contains a methoxy group; different position of formyl |
| 3-Formyl-1-methyl-1H-indole-6-carboxylic acid | 2060025-42-3 | Similar structure but with a different carboxylic position |
| Indole-7-carboxylic acid | 1670-83-3 | Lacks the formyl group; simpler structure |
These modifications can enhance or diminish the compound's biological effects, highlighting the importance of SAR studies in drug development.
Case Studies and Research Findings
Several studies have focused on the biological activity of indole derivatives:
- Antiviral Efficacy : A study indicated that indole derivatives could effectively inhibit HIV integrase with IC50 values ranging from 0.13 μM to 6.85 μM. The binding conformation analysis showed that these compounds chelated metal ions within the active site of integrase, suggesting a promising scaffold for developing integrase inhibitors .
- Antimicrobial Properties : Research has shown that indole derivatives can significantly reduce bacterial viability in vitro, potentially through mechanisms that disrupt cell wall synthesis or interfere with DNA replication .
- Anticancer Mechanisms : A study revealed that certain indole derivatives could induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
